molecular formula C9H7ClO3 B8574427 3-CHLORO-4-HYDROXYCINNAMIC ACID CAS No. 52507-43-4

3-CHLORO-4-HYDROXYCINNAMIC ACID

Cat. No. B8574427
Key on ui cas rn: 52507-43-4
M. Wt: 198.60 g/mol
InChI Key: VOTXWNQLOVWHNB-UHFFFAOYSA-N
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Patent
US04038414

Procedure details

46.2 g (0.273 mol) of 3-chloro-4-hydroxy-benzaldehyde, 104 g (1 mol) of malonic acid, 140 ml of pyridine and 4 ml of piperidine are heated to 100° C. for 2 hours, whilst stirring. The volatile constituents are distilled off under reduced pressure at 80° C. and the residue is stirred with 800 ml of water. The resulting crystals are filtered off and recrystallised from methanol-water. 3-Chloro-4-hydroxy-cinnamic acid of melting point 180°-182° C. is obtained.
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=O.C(O)(=O)[CH2:12][C:13]([OH:15])=[O:14].N1CCCCC1>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[CH:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
46.2 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1O
Name
Quantity
104 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
140 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The volatile constituents are distilled off under reduced pressure at 80° C.
STIRRING
Type
STIRRING
Details
the residue is stirred with 800 ml of water
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol-water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC(=O)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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